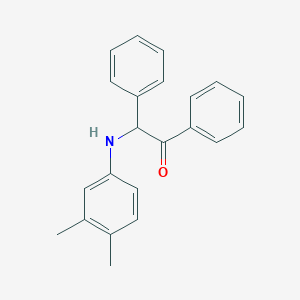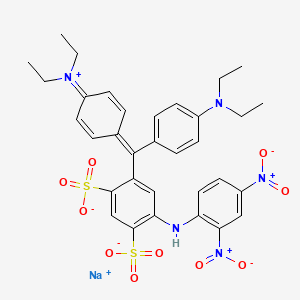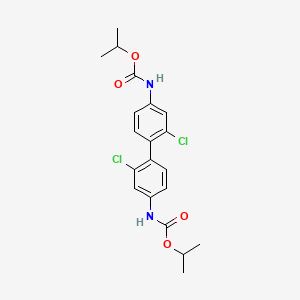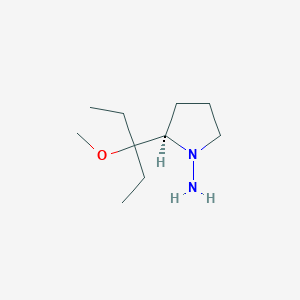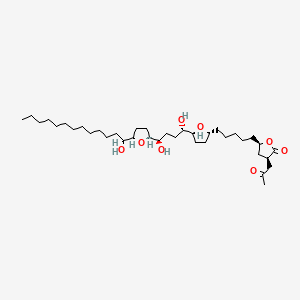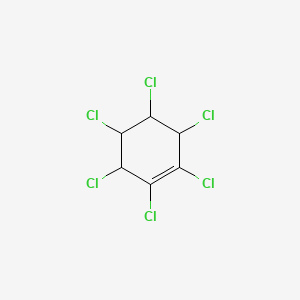
1,2,3,4,5,6-Hexachlorocyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexachlorocyclohexene is an organochlorine compound with the molecular formula C6H4Cl6. It is a derivative of cyclohexene where all six hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant. It has been used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
1,2,3,4,5,6-Hexachlorocyclohexene is typically synthesized through the chlorination of benzene. The process involves the addition of chlorine to benzene in the presence of ultraviolet light, which results in the formation of several stereoisomers of hexachlorocyclohexane. The specific isomer, this compound, can be isolated through fractional distillation and crystallization techniques .
Analyse Chemischer Reaktionen
1,2,3,4,5,6-Hexachlorocyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone.
Reduction: Reduction reactions can convert it back to cyclohexene or partially dechlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexachlorocyclohexene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexene derivatives.
Biology: Research has explored its effects on biological systems, particularly its neurotoxic and endocrine-disrupting properties.
Medicine: While not commonly used in medicine, its derivatives have been studied for their potential therapeutic effects.
Industry: It serves as an intermediate in the production of other chemicals, including pesticides and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexachlorocyclohexene involves its interaction with biological membranes and enzymes. It is known to interfere with the function of the GABA neurotransmitter system by binding to the GABA_A receptor-chloride channel complex. This interaction disrupts normal neurotransmission, leading to neurotoxic effects. Additionally, it can induce oxidative stress and disrupt endocrine functions by interacting with hormone receptors .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexachlorocyclohexene is similar to other hexachlorocyclohexane isomers, such as:
Alpha-Hexachlorocyclohexane (α-HCH): Known for its insecticidal properties.
Beta-Hexachlorocyclohexane (β-HCH): Less toxic but more persistent in the environment.
Gamma-Hexachlorocyclohexane (γ-HCH or Lindane): Widely used as an insecticide and known for its neurotoxic effects.
Delta-Hexachlorocyclohexane (δ-HCH): Less studied but also exhibits insecticidal properties.
Compared to these isomers, this compound is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects .
Eigenschaften
CAS-Nummer |
57722-17-5 |
|---|---|
Molekularformel |
C6H4Cl6 |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |
InChI-Schlüssel |
RTXWYBKYSKCFNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


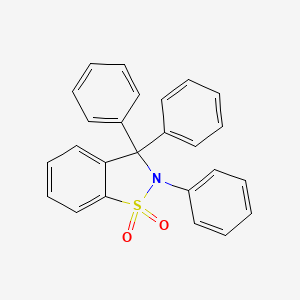

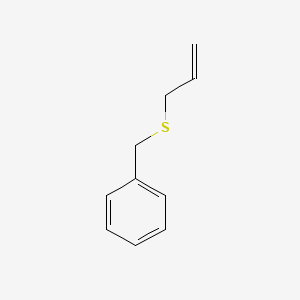


![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
